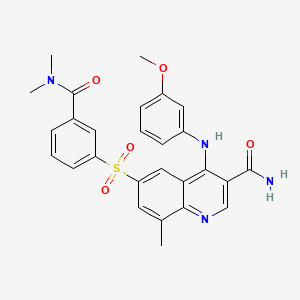

GSK256066

Description

This compound has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.

GSK-256066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHROPTYMMSOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230090 | |

| Record name | GSK-256066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-87-7, 801312-28-7 | |

| Record name | GSK 256066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-256066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-256066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-256066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-256066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK256066: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Developed for inhaled delivery, this compound has been investigated for its therapeutic potential in chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a detailed examination of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism: Selective PDE4 Inhibition

The primary mechanism of action of this compound is the selective and high-affinity inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory and immune cells.[1] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrates. The net effect of this signaling cascade is the suppression of pro-inflammatory responses, including the reduced release of inflammatory mediators and the inhibition of inflammatory cell trafficking and activation.

Signaling Pathway of this compound Action

Caption: this compound inhibits PDE4, increasing cAMP and PKA activity to suppress inflammation.

Quantitative Data: Potency and Selectivity

This compound demonstrates exceptional potency against PDE4 isoforms and high selectivity over other PDE families. This profile is critical for maximizing therapeutic efficacy while minimizing off-target effects.

Table 1: In Vitro Potency of this compound against Human Recombinant PDE4 Isoforms

| PDE4 Isoform | IC50 (pM) |

| PDE4A | Not specified |

| PDE4B | 3.2 |

| PDE4C | Not specified |

| PDE4D | Not specified |

Data sourced from publicly available research.

Table 2: Selectivity of this compound for PDE4 over other PDE Families

| PDE Family | Fold Selectivity over PDE4 |

| PDE1 | >380,000 |

| PDE2 | >380,000 |

| PDE3 | >380,000 |

| PDE5 | >380,000 |

| PDE6 | >380,000 |

| PDE7 | >2,500 |

Data sourced from publicly available research.

Table 3: In Vitro and In Vivo Efficacy of this compound

| Assay | Species | Stimulant | Effect Measured | Potency (IC50/ED50) |

| TNF-α Production | Human | LPS | Inhibition of TNF-α release | 0.01 nM (IC50) |

| LPS-Induced Pulmonary Neutrophilia | Rat | LPS | Inhibition of Neutrophilia | 1.1 µg/kg (ED50) |

| Ovalbumin-Induced Eosinophilia | Rat | Ovalbumin | Inhibition of Eosinophilia | 0.4 µg/kg (ED50) |

Data sourced from publicly available research.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4 isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed and purified. The substrate, [3H]-cAMP, is prepared at a concentration below the Michaelis-Menten constant (Km) to ensure accurate IC50 determination.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of the PDE4 enzyme, and varying concentrations of this compound or vehicle control.

-

Initiation and Incubation: The reaction is initiated by the addition of [3H]-cAMP. The plate is then incubated at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.

-

Termination and Separation: The reaction is terminated by the addition of a stop solution, often containing unlabeled cAMP and 5'-nucleotidase. The 5'-nucleotidase converts the product of the PDE4 reaction, [3H]-AMP, into [3H]-adenosine. Unreacted [3H]-cAMP is then separated from the [3H]-adenosine product using anion-exchange resin.

-

Quantification: The amount of [3H]-adenosine is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

References

GSK256066: A Technical Guide to a High-Affinity, Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE4, this compound effectively increases cAMP concentrations, leading to the modulation of various downstream signaling pathways involved in inflammation.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visual representation of its role in cellular signaling. Developed for inhaled administration, this compound has been investigated for its therapeutic potential in inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3]

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme family. PDE4 is responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP).[1] By blocking this enzymatic activity, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[1][4] This cascade of events ultimately results in the suppression of pro-inflammatory mediator release and the relaxation of airway smooth muscle.[1]

Signaling Pathway Diagram

Caption: PDE4 Inhibition Signaling Pathway.

Quantitative Pharmacological Data

This compound is distinguished by its exceptional potency and selectivity for the PDE4 enzyme.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 Value | Selectivity vs. Other PDEs | Reference |

| PDE4B | 3.2 pM (apparent) | >380,000-fold vs. PDE1, 2, 3, 5, 6 | [2][5] |

| <0.5 pM (steady-state) | >2,500-fold vs. PDE7 | [2] | |

| PDE4 Isoforms (A-D) | Equal affinity | - | [2][5] |

| TNF-α production (LPS-stimulated human monocytes) | 0.01 nM | - | [2][5] |

| TNF-α production (LPS-stimulated whole blood) | 126 pM | - | [2][6] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Endpoint | ED50 Value | Reference |

| Rat LPS-induced pulmonary neutrophilia (aqueous suspension) | Inhibition of neutrophilia | 1.1 µg/kg | [6] |

| Rat LPS-induced pulmonary neutrophilia (dry powder) | Inhibition of neutrophilia | 2.9 µg/kg | [6] |

| Rat OVA-induced pulmonary eosinophilia | Inhibition of eosinophilia | 0.4 µg/kg | [3][5] |

| Rat LPS-induced exhaled nitric oxide | Inhibition of nitric oxide increase | 92 µg/kg | [5] |

| Ferret LPS-induced pulmonary neutrophilia | Inhibition of neutrophilia | 18 µg/kg | [3] |

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against PDE4 enzymes.

Objective: To quantify the IC50 value of this compound against recombinant human PDE4 isoforms.

Materials:

-

Recombinant human PDE4B, PDE4D enzymes

-

[3H]cAMP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

This compound and other test compounds

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted compound, recombinant PDE4 enzyme, and [3H]cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [3H]5'-AMP to [3H]adenosine.

-

Separate the [3H]adenosine from unreacted [3H]cAMP using ion-exchange chromatography.

-

Quantify the amount of [3H]adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[7][8]

Workflow for In Vitro PDE4 Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of GSK256066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256066, chemically known as 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline for the potential treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for key in vivo and in vitro assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of PDE4 inhibition in inflammatory airway diseases.[1][2] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. Oral PDE4 inhibitors had shown clinical efficacy but were often limited by systemic side effects like nausea and emesis.[3] Therefore, the development of a potent, selective, and inhaled PDE4 inhibitor was a key objective to maximize therapeutic effects in the lungs while minimizing systemic exposure and associated adverse events. This compound was designed as an exceptionally high-affinity inhibitor suitable for inhaled delivery.[1][3][4]

Chemical Synthesis

While a definitive, step-by-step synthesis of this compound is not publicly available in a single document, the synthesis of its core quinoline-3-carboxamide scaffold and related derivatives is described in the patent literature. The synthesis of such compounds generally involves a multi-step process. A plausible synthetic route, based on established methods for quinoline-3-carboxamide synthesis, is outlined below.

General Synthetic Approach for Quinolone-3-Carboxamide Core:

The synthesis of the quinoline core typically starts from substituted anilines. A common method is the Gould-Jacobs reaction, where an aniline is reacted with an alkoxymethylenemalonate ester to form an intermediate which is then cyclized at high temperature to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent modifications, such as chlorination of the 4-hydroxy group followed by nucleophilic substitution with the desired amine (in this case, 3-methoxyaniline), would lead to the 4-aminoquinoline scaffold. The sulfonyl group at the 6-position would likely be introduced via chlorosulfonation of the quinoline ring followed by reaction with 3-(dimethylaminocarbonyl)aniline. Finally, the ester at the 3-position would be converted to the primary amide to yield the final product.

It is important to note that this is a generalized pathway, and the actual synthesis employed by GlaxoSmithKline may involve different reagents, catalysts, and reaction conditions to optimize yield and purity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various inflammatory and structural cells in the airways.

Quantitative Pharmacological Data

This compound is characterized by its exceptional potency and selectivity for PDE4. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| PDE4B IC50 | 3.2 pM | [5] |

| PDE4 Isoform pIC50 | [5] | |

| PDE4A | ≥11.31 | [5] |

| PDE4B | ≥11.5 | [5] |

| PDE4C | ≥11.42 | [5] |

| PDE4D | ≥11.94 | [5] |

| Selectivity vs. other PDEs | >380,000-fold (PDE1/2/3/5/6) | [5] |

| >2,500-fold (PDE7) | [5] | |

| TNF-α Inhibition (LPS-stimulated human peripheral blood monocytes) IC50 | 0.01 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Endpoint | ED50 | Reference |

| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | 1.1 µg/kg (aqueous suspension, i.t.) | [3] |

| 2.9 µg/kg (dry powder, i.t.) | [3] | |||

| LPS-induced exhaled nitric oxide | Rat | eNO inhibition | 35 µg/kg (i.t.) | [1] |

| Ovalbumin-induced pulmonary eosinophilia | Rat | Eosinophil inhibition | 0.4 µg/kg (i.t.) | [1] |

| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil inhibition | 18 µg/kg (inhaled) | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the evaluation and replication of the findings.

In Vitro PDE4 Inhibition Assay

The potency of this compound against PDE4 isoforms is determined using a biochemical assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzymes are used. The substrate is radiolabeled [3H]cAMP.

-

Incubation: The assay is performed in a multi-well plate format. Each well contains the PDE4 enzyme, [3H]cAMP, and varying concentrations of this compound or a vehicle control. The reaction is incubated at 30°C for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by boiling or the addition of a stop reagent.

-

Separation: The product of the reaction, [3H]AMP, is separated from the unreacted [3H]cAMP using anion exchange chromatography.

-

Detection: The amount of [3H]AMP is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

In Vivo Models of Pulmonary Inflammation

This model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.

Protocol:

-

Animal Acclimatization: Male rats (e.g., Sprague-Dawley) are acclimatized to the laboratory conditions.

-

Compound Administration: this compound, formulated as an aqueous suspension or dry powder, is administered intratracheally (i.t.) at various doses. A vehicle control group is also included.

-

LPS Challenge: A solution of lipopolysaccharide (LPS) from E. coli is administered intratracheally, typically 1 hour after the test compound.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 4-6 hours), the rats are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs via a tracheal cannula.

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (neutrophils, macrophages, etc.) are determined by microscopic examination of stained cytospin preparations.

-

Data Analysis: The number of neutrophils in the BAL fluid is calculated for each treatment group and compared to the vehicle-treated, LPS-challenged group to determine the percentage of inhibition. The ED50 is then calculated.

This model is used to evaluate the efficacy of compounds on allergic airway inflammation, characterized by eosinophil infiltration.

Protocol:

-

Sensitization: Rats (e.g., Brown Norway) are sensitized to ovalbumin (OVA) by intraperitoneal injections of OVA emulsified with an adjuvant (e.g., alum). This is typically done on days 0 and 7.

-

Compound Administration: this compound is administered intratracheally prior to the OVA challenge.

-

OVA Challenge: On a later day (e.g., day 14), the sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.

-

Bronchoalveolar Lavage (BAL): 24 to 48 hours after the OVA challenge, BAL is performed as described in the LPS model.

-

Cell Analysis: Total and differential cell counts, with a focus on eosinophils, are performed on the BAL fluid.

-

Data Analysis: The number of eosinophils is quantified, and the inhibitory effect of this compound is determined, allowing for the calculation of the ED50.

Conclusion

This compound is a pioneering example of a highly potent and selective inhaled PDE4 inhibitor. Its discovery was a significant step forward in the quest for more targeted and better-tolerated treatments for inflammatory respiratory diseases. The preclinical data robustly demonstrate its potent anti-inflammatory effects in relevant animal models of asthma and COPD. While its clinical development was not pursued to market authorization, the in-depth understanding of its pharmacology and the methodologies used in its evaluation continue to be of great value to researchers and scientists in the field of drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for those working on the next generation of respiratory therapeutics.

References

- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Target Validation of GSK256066 in Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document details the mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed to validate PDE4 as a therapeutic target for this compound.

Executive Summary

This compound is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled delivery to treat respiratory diseases.[1][2] The rationale for its development is based on the established role of PDE4 in modulating inflammatory pathways and airway smooth muscle function.[3][4] PDE4 inhibitors exert their effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Increased cAMP levels lead to a dampening of inflammatory cell activity and promote bronchodilation, addressing key pathologies in asthma and COPD.[3][5] Preclinical studies in various animal models of pulmonary inflammation demonstrated the potent and long-lasting anti-inflammatory effects of this compound.[1] Clinical trials in asthmatic patients have shown protective effects against allergen challenges.[6][7] However, its development was discontinued, with some studies in COPD showing a lack of significant effect on inflammatory markers and a low therapeutic index observed in a preclinical toxicology study.[8][9] This guide synthesizes the available data to provide a comprehensive resource on the target validation of this compound.

Mechanism of Action: Targeting PDE4

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cAMP.[2][10] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in key pro-inflammatory and structural cells within the airways.[3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets involved in inflammation and smooth muscle contraction.

The key outcomes of PDE4 inhibition by this compound include:

-

Anti-inflammatory effects: Suppression of inflammatory cell functions, including the release of pro-inflammatory mediators from macrophages, neutrophils, and eosinophils.[2][3]

-

Bronchodilation: Relaxation of airway smooth muscle, leading to improved airflow.[3]

This compound is a highly potent and selective inhibitor of PDE4, with an apparent IC50 of 3.2 pM for PDE4B.[2][10][11] It exhibits marked selectivity for PDE4 over other PDE isoforms (PDE1–7).[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 (PDE4B) | 3.2 pM (apparent) | Recombinant Human PDE4B | [2][10][11] |

| IC50 (PDE4) | 0.003 nM | Not Specified | [12] |

| IC50 (TNF-α release) | 0.01 nM | LPS-stimulated human peripheral blood monocytes | |

| IC50 (TNF-α release) | 126 pM | LPS-stimulated whole blood | [2] |

| Selectivity | >380,000-fold vs PDE1,2,3,5,6 | Recombinant Human PDEs | [2] |

| Selectivity | >2,500-fold vs PDE7 | Recombinant Human PDEs | [2] |

Table 2: Preclinical Efficacy in Animal Models

| Model | Species | Endpoint | ED50 | Reference |

| LPS-induced pulmonary neutrophilia | Rat | Neutrophil influx | 1.1 µg/kg (aqueous suspension) | [2] |

| LPS-induced pulmonary neutrophilia | Rat | Neutrophil influx | 2.9 µg/kg (dry powder) | [2] |

| LPS-induced exhaled nitric oxide | Rat | Exhaled nitric oxide | 35 µg/kg | [1] |

| Ovalbumin-induced pulmonary eosinophilia | Rat | Eosinophil influx | 0.4 µg/kg | [1] |

| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil influx | 18 µg/kg | [1] |

| LPS-induced pulmonary neutrophilia | Cynomolgus Monkey | Neutrophil influx | 4.9 µg/kg | [13] |

Table 3: Clinical Efficacy in Respiratory Disease

| Study Population | Intervention | Primary Outcome | Result | Reference |

| Mild Asthmatics | This compound 87.5 mcg once daily for 7 days | Late Asthmatic Response (LAR) - fall in FEV1 | 26.2% attenuation in minimum FEV1 fall (p=0.007) | [6][7] |

| Mild Asthmatics | This compound 87.5 mcg once daily for 7 days | Early Asthmatic Response (EAR) - fall in FEV1 | 40.9% inhibition in minimum FEV1 fall (p=0.014) | [6][7] |

| Moderate COPD | This compound 25 µg or 87.5 µg for 28 days | Inflammatory markers in sputum and blood | No statistically significant changes | [8] |

| Moderate COPD | This compound 87.5 µg for 28 days | Residual Volume | Mean reduction of 0.367 L | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the target validation process.

Preclinical In Vivo Models of Pulmonary Inflammation

Objective: To assess the anti-inflammatory potency and duration of action of this compound in relevant animal models of respiratory disease.

a) Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats [1][2]

-

Animals: Male Wistar rats.

-

Induction of Inflammation: Animals are challenged with an intratracheal instillation of LPS.

-

Drug Administration: this compound (as an aqueous suspension or dry powder) is administered intratracheally at various doses prior to LPS challenge.

-

Endpoint Measurement: At a specified time post-LPS challenge (e.g., 6 hours), animals are euthanized, and bronchoalveolar lavage (BAL) is performed. The total number of neutrophils in the BAL fluid is quantified.

-

Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, the dose required to achieve 50% inhibition of the inflammatory response.

b) Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats [1]

-

Animals: Male Brown Norway rats.

-

Sensitization and Challenge: Rats are sensitized with an intraperitoneal injection of OVA and subsequently challenged with an OVA aerosol to induce an eosinophilic inflammatory response.

-

Drug Administration: this compound is administered intratracheally prior to the OVA challenge.

-

Endpoint Measurement: BAL is performed at a specified time post-challenge (e.g., 24 hours), and the number of eosinophils is quantified.

-

Data Analysis: The ED50 for inhibition of eosinophilia is calculated.

c) Therapeutic Index Assessment in Ferrets [1]

-

Rationale: Ferrets are used to assess the emetic potential of PDE4 inhibitors, a common dose-limiting side effect.

-

Methodology: Ferrets are exposed to inhaled LPS to induce pulmonary inflammation. This compound is administered by inhalation. The anti-inflammatory effect (inhibition of BAL neutrophilia) is measured and correlated with the incidence of emetic episodes.

-

Outcome: This allows for the determination of a therapeutic index, comparing the anti-inflammatory dose to the dose that induces emesis.

Clinical Trial in Mild Asthmatics

Objective: To evaluate the efficacy and safety of inhaled this compound in attenuating allergen-induced airway responses in patients with mild asthma.[6][7]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Steroid-naive atopic asthmatics with a documented early and late asthmatic response to a specific inhaled allergen.

-

Intervention: Participants received inhaled this compound (87.5 mcg once daily) and placebo for 7 days in separate treatment periods, with a washout period in between.

-

Allergen Challenge: On day 7 of each treatment period, an allergen challenge was performed.

-

Primary Endpoint: The effect on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 7 hours post-allergen challenge.

-

Secondary Endpoints: Included the effect on the early asthmatic response (EAR, fall in FEV1 within the first 2 hours), methacholine reactivity post-allergen, and plasma pharmacokinetics.

-

Safety Monitoring: Adverse events were recorded throughout the study.

Target Validation Conclusion and Future Directions

The collected data provides strong validation for PDE4 as a therapeutic target in inflammatory respiratory diseases. This compound demonstrated exceptional in vitro potency and significant efficacy in preclinical models of asthma and COPD.[1][2] Clinical studies in asthmatics confirmed its ability to protect against allergen-induced bronchoconstriction.[6][7]

However, the target validation process also highlighted challenges. The lack of a significant effect on inflammatory biomarkers in a study of moderate COPD patients suggests that the anti-inflammatory effects observed preclinically may not readily translate to all patient populations or disease severities.[8] Furthermore, the discontinuation of this compound's development, reportedly due to a low therapeutic index in a preclinical toxicology study, underscores the importance of balancing efficacy with safety.[9]

Future research in this area should focus on:

-

Developing PDE4 inhibitors with an improved therapeutic index, potentially through isoform-selective targeting (e.g., PDE4B-specific inhibitors) or by designing compounds with optimal pharmacokinetic and pharmacodynamic properties for inhaled delivery.

-

Identifying patient populations most likely to respond to PDE4 inhibition through biomarker-driven clinical trial designs.

-

Exploring combination therapies, where PDE4 inhibitors are co-administered with other classes of respiratory medications to achieve synergistic effects.

References

- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 4. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ether-assets.ams3.cdn.digitaloceanspaces.com [ether-assets.ams3.cdn.digitaloceanspaces.com]

- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 12. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 13. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]

GSK256066: A Potent and Selective PDE4 Inhibitor for Modulating cAMP Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively elevates intracellular cAMP levels, thereby modulating a variety of cellular processes, most notably inflammatory responses. This technical guide provides a comprehensive overview of the role of this compound in cAMP signaling pathways, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction to this compound and its Therapeutic Potential

This compound is a novel, high-affinity phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration.[1][2] Oral PDE4 inhibitors have shown clinical efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma; however, their use is often limited by side effects such as nausea and emesis.[2] By delivering this compound directly to the lungs via inhalation, a higher therapeutic index may be achieved by maximizing local anti-inflammatory effects while minimizing systemic exposure.[3] Preclinical studies have demonstrated the potent and long-lasting anti-inflammatory effects of this compound in various animal models of pulmonary inflammation.[1] Furthermore, clinical trials in patients with mild asthma have shown that inhaled this compound can protect against allergen-induced airway responses.[3] These findings highlight the potential of this compound as a therapeutic agent for inflammatory airway diseases.

Mechanism of Action: Modulation of the cAMP Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE4, a key enzyme in the cAMP signaling cascade.

The cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that regulates numerous cellular functions. Its intracellular concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). Upon stimulation of Gs protein-coupled receptors (GPCRs), adenylyl cyclase is activated to convert adenosine triphosphate (ATP) to cAMP. Elevated cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrate proteins, leading to a cascade of events that ultimately results in a cellular response, such as the suppression of inflammatory mediator release.

Role of PDE4 and its Inhibition by this compound

The PDE4 enzyme family specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[4] By selectively inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[4] This sustained elevation in cAMP levels enhances the activation of PKA and subsequent downstream signaling, which in inflammatory cells, leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and other inflammatory responses.[2]

Quantitative Data on this compound Activity

This compound exhibits exceptional potency and selectivity for PDE4. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 Value | Reference |

| PDE4B | Enzymatic Activity | 3.2 pM (apparent) | [2] |

| PDE4B | Enzymatic Activity | <0.5 pM (steady-state) | [2] |

| TNF-α production | LPS-stimulated human peripheral blood monocytes | 0.01 nM | [2][5] |

| TNF-α production | LPS-stimulated whole blood | 126 pM | [2] |

| PDE4A | Enzymatic Activity | pIC50 ≥ 11.31 | [5] |

| PDE4C | Enzymatic Activity | pIC50 ≥ 11.42 | [5] |

| PDE4D | Enzymatic Activity | pIC50 ≥ 11.94 | [5] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Route of Administration | ED50 Value | Reference |

| Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Intratracheal (aqueous suspension) | 1.1 µg/kg | [2] |

| Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Intratracheal (dry powder) | 2.9 µg/kg | [2] |

| Rat ovalbumin-induced pulmonary eosinophilia | Inhibition of eosinophil influx | Intratracheal | 0.4 µg/kg | [1] |

| Rat LPS-induced exhaled nitric oxide | Inhibition of nitric oxide increase | Intratracheal | 35 µg/kg | [1] |

| Ferret LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Inhaled | 18 µg/kg | [1] |

Table 3: Selectivity Profile of this compound

| PDE Family | Selectivity Fold vs. PDE4 | Reference |

| PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000 | [2] |

| PDE7 | >2,500 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against the PDE4 enzyme.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human PDE4 enzyme is diluted in an appropriate assay buffer. This compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, typically [3H]-cAMP, to the mixture of the enzyme and the inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.

-

Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.

-

Product Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted substrate, [3H]-cAMP, using methods such as anion-exchange chromatography.

-

Quantification: The amount of [3H]-5'-AMP produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular cAMP Measurement Assay

This protocol describes a general method for measuring intracellular cAMP levels in response to this compound treatment.

Methodology:

-

Cell Culture: Human peripheral blood monocytes (PBMCs) or other relevant cell types are cultured in appropriate media and conditions.

-

Cell Stimulation: Cells are pre-incubated with various concentrations of this compound for a defined period.

-

cAMP Induction: Intracellular cAMP production is stimulated using an agonist such as forskolin or a specific GPCR ligand.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The fold-increase or absolute concentration of cAMP is calculated for each treatment condition.

TNF-α Release Assay in LPS-Stimulated Human Monocytes

This protocol details a common method to assess the anti-inflammatory effect of this compound.[2][6]

Methodology:

-

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes can be further purified by adherence or magnetic cell sorting.

-

Cell Culture and Treatment: Monocytes are cultured and pre-treated with a range of concentrations of this compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production and release of TNF-α.[6]

-

Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.[6]

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit.

-

Data Analysis: The percentage inhibition of TNF-α release by this compound is calculated relative to the LPS-stimulated control, and an IC50 value is determined.

In Vivo Rat Model of LPS-Induced Pulmonary Inflammation

This protocol provides an overview of an in vivo model used to evaluate the efficacy of this compound in a disease-relevant context.[1][7]

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Compound Administration: this compound is formulated as an aqueous suspension or a dry powder and administered to the rats via intratracheal instillation at various doses.[1][2]

-

LPS Challenge: At a specified time point after this compound administration (e.g., 2 hours), the rats are challenged with an intratracheal or aerosolized dose of LPS to induce pulmonary inflammation.[1]

-

Bronchoalveolar Lavage (BAL): At a predetermined time after the LPS challenge (e.g., 4-6 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the lungs.

-

Cell Counting and Differentiation: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to determine the number of neutrophils, a key marker of inflammation in this model.

-

Data Analysis: The percentage inhibition of neutrophil influx into the lungs by this compound is calculated compared to the vehicle-treated, LPS-challenged group, and an ED50 value is determined.

Conclusion

This compound is a highly potent and selective PDE4 inhibitor that effectively elevates intracellular cAMP levels, leading to significant anti-inflammatory effects. Its high affinity and selectivity, combined with the potential for inhaled delivery, make it a promising therapeutic candidate for the treatment of inflammatory airway diseases such as asthma and COPD. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and characterize the role of this compound and other PDE4 inhibitors in modulating cAMP signaling pathways.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 7. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity and Kinetics of GSK256066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of GSK256066, a high-affinity, selective inhibitor of phosphodiesterase 4 (PDE4). The information is compiled from key studies to assist researchers and professionals in drug development.

Core Binding Affinity and Potency

This compound is distinguished by its exceptionally high binding affinity and potency for the PDE4 enzyme. This is evident from its low picomolar apparent IC50 value and sub-picomolar steady-state IC50 for PDE4B.[1][2] The compound demonstrates slow and tight binding characteristics, suggesting a prolonged interaction with the target enzyme.[1][2][3]

In Vitro Inhibition of PDE4

The inhibitory activity of this compound has been quantified against various PDE4 isoforms, showcasing its potent and broad-spectrum inhibition within this enzyme subfamily.

| Target | Apparent IC50 (pM) | Steady-State IC50 (pM) | Reference |

| PDE4B | 3.2 | < 0.5 | [1][2] |

| PDE4 Isoform | pIC50 | Reference |

| PDE4A | ≥ 11.31 | [4] |

| PDE4B | ≥ 11.5 | [4] |

| PDE4C | ≥ 11.42 | [4] |

| PDE4D | ≥ 11.94 | [4] |

Selectivity Profile

A key feature of this compound is its remarkable selectivity for PDE4 over other phosphodiesterase (PDE) families. This high degree of selectivity is crucial for minimizing off-target effects.

| PDE Family | Selectivity (fold vs. PDE4) | Reference |

| PDE1, PDE2, PDE3, PDE5, PDE6 | > 380,000 | [1][2] |

| PDE7 | > 2,500 | [1][2] |

Cellular Potency

The potent enzymatic inhibition of this compound translates to significant cellular activity, as demonstrated by its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in various human cell systems.

| Cell System | IC50 | Reference |

| LPS-stimulated human peripheral blood monocytes | 0.01 nM | [1][2] |

| LPS-stimulated human whole blood | 126 pM | [1][2] |

Binding Kinetics

This compound is consistently described as a "slow and tight binding inhibitor" of PDE4.[1][2][3] This qualitative description implies a slow dissociation rate from the enzyme, leading to a prolonged duration of action. However, specific quantitative kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) are not publicly available in the reviewed literature. The long-lasting anti-inflammatory effects observed in animal models are consistent with slow-binding kinetics.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular proteins, ultimately leading to a reduction in the inflammatory response.

Experimental Protocols

The following sections describe the general methodologies employed in the key studies to determine the binding affinity and enzyme inhibition of this compound.

PDE4 Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

-

Enzyme and Substrate Preparation : Recombinant human PDE4 enzyme is used. The substrate, cyclic AMP (cAMP), is typically radiolabeled (e.g., [3H]cAMP) or fluorescently labeled.

-

Reaction Mixture : The assay is performed in a multi-well plate format. Each well contains the PDE4 enzyme, the substrate, and varying concentrations of the test compound (this compound) or a vehicle control.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow the enzyme to catalyze the hydrolysis of cAMP to AMP.

-

Termination of Reaction : The enzymatic reaction is stopped. In the case of radiolabeled assays, this is often achieved by adding a slurry of beads (e.g., snake venom nucleotidase-coated beads) that bind to the product (AMP) but not the substrate (cAMP).

-

Detection : The amount of product formed is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a plate reader is used to measure the change in fluorescence.

-

Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay (General Workflow)

This type of assay is used to determine the binding affinity of a non-radiolabeled compound (the competitor, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Conclusion

This compound is a highly potent and selective inhibitor of PDE4 with a distinct "slow and tight" binding kinetic profile. Its exceptional affinity for the target enzyme, coupled with its high selectivity, underscores its potential as a therapeutic agent. The provided data and methodologies offer a foundational understanding for further research and development in the field of PDE4 inhibition.

References

- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Efficacy of GSK256066: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The data herein is compiled from various in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for inflammatory respiratory diseases.

Core Efficacy Data

This compound has demonstrated exceptional potency in inhibiting PDE4 and subsequent anti-inflammatory effects across a range of preclinical models. A summary of its key efficacy data is presented below.

In Vitro Potency

This compound is a slow and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM and a steady-state IC50 of less than 0.5 pM.[1] Its potency is significantly greater than other PDE4 inhibitors such as roflumilast, tofimilast, and cilomilast.[1] The compound is highly selective for PDE4, showing over 380,000-fold selectivity against PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selectivity against PDE7.[1] It inhibits all PDE4 isoforms (A-D) with similar affinity.[1]

| Assay | Cell Type/System | Parameter | This compound | Roflumilast | Tofimilast | Cilomilast | Reference |

| PDE4B Enzyme Inhibition | Purified Enzyme | Apparent IC50 | 3.2 pM | 390 pM | 1.6 nM | 74 nM | [1] |

| PDE4B Enzyme Inhibition | Purified Enzyme | Steady-State IC50 | <0.5 pM | - | - | - | [1] |

| TNF-α Production | LPS-stimulated human peripheral blood monocytes | IC50 | 0.01 nM | 5 nM | 22 nM | 389 nM | [1] |

| TNF-α Production | LPS-stimulated human whole blood | IC50 | 126 pM | - | - | - | [1] |

In Vivo Efficacy in Animal Models

This compound has shown potent and long-lasting anti-inflammatory effects in various animal models of pulmonary inflammation.[1][2]

| Animal Model | Species | Inflammatory Stimulus | Key Endpoint | This compound ED50 | Comparator ED50 | Reference |

| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 1.1 µg/kg (aqueous suspension) | Fluticasone Propionate: 9.3 µg/kg | [1] |

| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 2.9 µg/kg (dry powder) | - | [1] |

| Exhaled Nitric Oxide | Rat | Lipopolysaccharide (LPS) | Inhibition of eNO increase | 35 µg/kg | Fluticasone Propionate: 92 µg/kg | [2] |

| Pulmonary Eosinophilia | Rat | Ovalbumin (OVA) | Inhibition of Eosinophil Influx | 0.4 µg/kg | Fluticasone Propionate: 33 µg/kg | [2][3] |

| Pulmonary Neutrophilia | Ferret | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 18 µg/kg | - | [2] |

| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 55 µg/kg | - |

Experimental Protocols

Detailed methodologies for the key preclinical efficacy studies are provided below.

Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats

This model assesses the ability of a compound to inhibit acute lung inflammation characterized by neutrophil influx.

-

Animals: Male Sprague-Dawley rats.

-

Inflammatory Challenge: Rats are challenged with an intratracheal (i.t.) administration of lipopolysaccharide (LPS). Doses of 10 to 300 µ g/rat have been shown to induce a robust inflammatory response.[4][5]

-

Drug Administration: this compound is administered intratracheally as either an aqueous suspension or a dry powder formulation at various doses (e.g., 10 µg/kg) and at different time points (e.g., 2, 6, 12, 18, 24, and 36 hours) prior to or after LPS challenge to determine efficacy and duration of action.[6]

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): At a specified time post-LPS challenge (e.g., 4 or 24 hours), animals are euthanized, and a BAL is performed to collect lung inflammatory cells.

-

Cell Differentials: Total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) are determined.

-

Biomarker Analysis: Levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and CINC-1 in the BALF can be measured by ELISA.[4][5]

-

Exhaled Nitric Oxide (eNO): eNO levels can be measured as a marker of airway inflammation.[2]

-

Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats

This model is used to evaluate the efficacy of compounds in an allergen-induced model of asthma, characterized by eosinophilic inflammation.

-

Animals: Brown Norway rats, a strain known to be genetically predisposed to a Th2-type response, are commonly used.[7]

-

Sensitization and Challenge:

-

Drug Administration: this compound is administered intratracheally at various doses 30 minutes before and 6 hours after the OVA challenge.[3]

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): BAL is performed 18 to 24 hours after the final OVA challenge.[7][9]

-

Eosinophil Count: The primary endpoint is the number of eosinophils in the BALF.

-

Cytokine Analysis: Levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the serum or BALF can be measured.[8]

-

Histology: Lung tissue can be examined for inflammatory cell infiltration and mucus hypersecretion.[8]

-

Cigarette Smoke-Induced Pulmonary Inflammation in Mice

This model mimics the inflammatory changes observed in chronic obstructive pulmonary disease (COPD).

-

Animals: Mice (e.g., C57BL/6) are used.

-

Exposure Protocol:

-

Acute Model: Mice are exposed to the smoke of a set number of cigarettes (e.g., two 2R4f reference cigarettes) daily for a short duration, such as 4 days.[10]

-

Sub-chronic/Chronic Model: Mice are exposed to cigarette smoke for several hours a day, 5 days a week, for multiple weeks.[11] The exposure can be whole-body or nose-only.

-

-

Drug Administration: this compound can be administered via inhalation (e.g., as a dry powder) prior to each smoke exposure.

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): BAL is performed after the final smoke exposure to assess cellular inflammation.

-

Cellular Infiltration: The number of neutrophils and macrophages in the BALF is a key endpoint.

-

Cytokine and Chemokine Analysis: Levels of inflammatory mediators like KC (the murine equivalent of IL-8) and pro-MMP-9 can be measured in the BALF.

-

Signaling Pathways and Experimental Workflows

PDE4 Inhibition and cAMP Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[12] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of inflammatory responses.

Caption: this compound inhibits PDE4, increasing cAMP levels and PKA activity, which suppresses inflammation.

Experimental Workflow for LPS-Induced Pulmonary Neutrophilia in Rats

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the rat LPS model.

Caption: Workflow for assessing this compound efficacy in the rat LPS-induced neutrophilia model.

Experimental Workflow for OVA-Induced Pulmonary Eosinophilia in Rats

This diagram outlines the key steps in the rat ovalbumin-induced allergic inflammation model.

Caption: Workflow for evaluating this compound in the rat OVA-induced eosinophilia model.

References

- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. labcorp.com [labcorp.com]

- 11. Chronic Cigarette Smoke Exposure Generates Pathogenic T Cells Capable of Driving COPD-like Disease in Rag2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Selectivity Profile of GSK256066 Against Other Phosphodiesterases

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent phosphodiesterase 4 (PDE4) inhibitor. The document details its inhibitory activity against various PDE families, the experimental methods used to determine this profile, and the relevant signaling pathways.

Introduction to this compound

This compound is an exceptionally high-affinity, selective inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled administration.[1][2][3] Oral PDE4 inhibitors have shown therapeutic potential in treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD); however, their efficacy is often limited by mechanism-related side effects such as nausea and emesis.[2][3] By delivering this compound via inhalation, a better therapeutic index may be achieved.[2][3] this compound has demonstrated significant anti-inflammatory effects in preclinical models of pulmonary inflammation.[4][5]

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for the PDE4 enzyme family over other PDE families. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory potency of this compound against various PDEs is summarized in the table below.

Table 1: Quantitative Selectivity Profile of this compound Against Various PDE Enzymes

| PDE Family | Isoform | IC50 (pM) | pIC50 | Selectivity Fold vs. PDE4B | Reference |

| PDE4 | PDE4B | 3.2 | ≥ 11.5 | 1 | [1][2][6] |

| PDE4A | - | ≥ 11.31 | - | [1][6] | |

| PDE4C | - | ≥ 11.42 | - | [1][6] | |

| PDE4D | - | ≥ 11.94 | - | [1][6] | |

| PDE1 | - | >1,216,000 | - | >380,000 | [1][2][3] |

| PDE2 | - | >1,216,000 | - | >380,000 | [1][2][3] |

| PDE3 | - | >1,216,000 | - | >380,000 | [1][2][3] |

| PDE5 | - | >1,216,000 | - | >380,000 | [1][2][3] |

| PDE6 | - | >1,216,000 | - | >380,000 | [1][2][3] |

| PDE7 | - | >8,000 | - | >2,500 | [1][2][3] |

Note: IC50 values for PDEs 1, 2, 3, 5, 6, and 7 were calculated based on the reported >380,000-fold and >2,500-fold selectivity compared to the PDE4B IC50 of 3.2 pM.

Signaling Pathway of PDE4 Inhibition

PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, predominantly expressed in inflammatory cells.[7] By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[8] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates, leading to the suppression of inflammatory responses and relaxation of airway smooth muscle.[8]

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols for Determining PDE Selectivity

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves in vitro enzyme assays. While the specific protocol for this compound is proprietary, a general methodology based on standard practices for PDE inhibition assays is outlined below.

a. Enzyme and Substrate Preparation:

-

Enzyme Source: Recombinant human PDE enzymes (PDE1-PDE11) are expressed in and purified from host systems like Spodoptera frugiperda (Sf9) cells or Escherichia coli.[9]

-

Substrate: Radiolabeled [3H]-cAMP or [3H]-cGMP is used as the substrate for the enzymatic reaction.

b. Inhibition Assay (Radiometric Method):

-

Reaction Mixture: The assay is typically performed in a 96-well or 1536-well plate format.[10] Each well contains the specific recombinant PDE enzyme, the radiolabeled substrate ([3H]-cAMP for PDE4), and varying concentrations of the test inhibitor (this compound).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic hydrolysis of the substrate.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching agent or by heat inactivation.

-

Separation: The product of the reaction (e.g., [3H]-AMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) beads or column chromatography.

-

Detection: The amount of radiolabeled product is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]

- 7. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early-Stage Research on GSK256066

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an inhaled therapeutic, it was designed to maximize local efficacy in the lungs while minimizing the systemic side effects commonly associated with oral PDE4 inhibitors.[3] This document provides a comprehensive overview of the early-stage preclinical and clinical research on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and initial clinical findings.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response.[5] This ultimately leads to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[4]

Quantitative Pharmacology Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay | Value | Reference(s) |

| IC50 (PDE4B) | Human | Recombinant Enzyme Assay | 3.2 pM (apparent) | [6][7] |

| IC50 (PDE4B) | Human | Recombinant Enzyme Assay | <0.5 pM (steady-state) | [6] |

| pIC50 (PDE4A) | Human | Recombinant Enzyme Assay | ≥11.31 | [5] |

| pIC50 (PDE4C) | Human | Recombinant Enzyme Assay | ≥11.42 | [5] |

| pIC50 (PDE4D) | Human | Recombinant Enzyme Assay | ≥11.94 | [5] |

| IC50 (TNF-α release) | Human | LPS-stimulated PBMCs | 0.01 nM | [6][8] |

| IC50 (TNF-α release) | Human | LPS-stimulated Whole Blood | 126 pM | [6] |

| Selectivity vs. PDE1, 2, 3, 5, 6 | Human | Recombinant Enzyme Assays | >380,000-fold | [6][7] |

| Selectivity vs. PDE7 | Human | Recombinant Enzyme Assays | >2,500-fold | [6][7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |

| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Influx | Intratracheal (aqueous) | 1.1 µg/kg | [6][7] |

| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Influx | Intratracheal (dry powder) | 2.9 µg/kg | [6][7] |

| LPS-induced Exhaled Nitric Oxide | Rat | eNO levels | Intratracheal | 35 µg/kg | [1] |

| OVA-induced Pulmonary Eosinophilia | Rat | Eosinophil Influx | Intratracheal | 0.4 µg/kg | [1][9] |

| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Influx | Inhaled | 18 µg/kg | [1][9] |

Key Experimental Protocols

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats

This model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized with a mixture of isoflurane, nitrous oxide, and oxygen.

-

This compound, a vehicle control, or a comparator such as fluticasone propionate is administered intratracheally as an aqueous suspension or dry powder.[6][7]

-

After a specified pre-treatment time (e.g., 2 hours), rats are exposed to an aerosol of LPS (e.g., 1 mg/mL) for 30 minutes in a perspex chamber.[1]

-

At a designated time point post-LPS challenge (e.g., 6 hours), animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed to collect lung fluid.

-

Total and differential cell counts in the BAL fluid are determined to quantify neutrophil influx.

-

Ovalbumin (OVA)-Induced Pulmonary Inflammation in Rats

This model is used to evaluate the efficacy of compounds in an allergen-induced model of eosinophilic inflammation.

-

Animals: Brown Norway rats.

-

Procedure:

-

Rats are sensitized with intraperitoneal injections of ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and day 7).

-

Following the sensitization period, animals are challenged with an aerosol of OVA.

-

This compound or a vehicle control is administered intratracheally prior to the OVA challenge.

-

24 hours after the final OVA challenge, animals are euthanized.

-

Bronchoalveolar lavage is performed, and the BAL fluid is analyzed for total and differential cell counts, with a focus on eosinophils.[1]

-

Inhibition of TNF-α Release from Human Peripheral Blood Monocytes (PBMCs)

This in vitro assay measures the potency of a compound to inhibit the release of a key pro-inflammatory cytokine.

-

Cell Source: Human peripheral blood monocytes are isolated from whole blood.

-

Procedure:

-

Aliquots of whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes) at 37°C.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[10]

-

After an incubation period (e.g., 4 to 24 hours), the cell supernatant or plasma is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.[11][12]

-

The IC50 value is calculated from the concentration-response curve.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via PDE4 inhibition.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]

- 4. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for GSK256066 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction